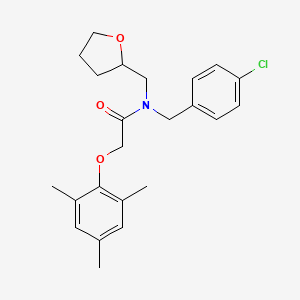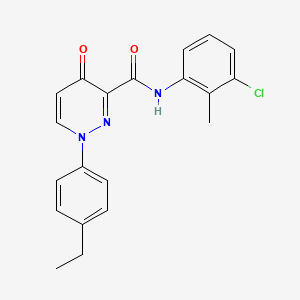![molecular formula C25H26N4O5S B11371117 N-(2,4-dimethylphenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11371117.png)
N-(2,4-dimethylphenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a pyrimidine core substituted with a methanesulfonyl group, a carboxamide group, and a unique combination of furan and dimethylphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl group and the carboxamide group. The final steps involve the coupling of the furan and dimethylphenyl moieties under specific reaction conditions, such as the use of appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts would be crucial to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan moieties can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups in place of the methanesulfonyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a drug candidate due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrimidine moieties could play a role in binding to these targets, while the methanesulfonyl and carboxamide groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to N-(2,4-dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide include:
N-(2,4-Dimethylphenyl)-5-{[(furan-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide: Lacks the additional furan moiety.
N-(2,4-Dimethylphenyl)-5-{[(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide: Lacks the furan-2-yl moiety.
N-(2,4-Dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-pyrimidine-4-carboxamide: Lacks the methanesulfonyl group.
The uniqueness of N-(2,4-dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H26N4O5S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O5S/c1-16-7-10-21(17(2)12-16)27-24(30)23-22(13-26-25(28-23)35(4,31)32)29(14-19-6-5-11-33-19)15-20-9-8-18(3)34-20/h5-13H,14-15H2,1-4H3,(H,27,30) |
InChI Key |
DNFKBRDLUKCTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=C(O4)C)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11371034.png)
![2-(2-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11371038.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11371039.png)
![N-(3,5-dimethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11371043.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11371046.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11371052.png)
![5-bromo-1-ethyl-3-[4-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11371055.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11371067.png)

![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B11371076.png)

![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11371097.png)
![N-(3,4-dimethylphenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11371101.png)
